Aldicarb sulfoxide

Catalog No.
S517897
CAS No.
1646-87-3
M.F
C7H14N2O3S
M. Wt
206.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aldicarb sulfoxide

CAS Number

1646-87-3

Product Name

Aldicarb sulfoxide

IUPAC Name

[(2-methyl-2-methylsulfinylpropylidene)amino] N-methylcarbamate

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

InChI

InChI=1S/C7H14N2O3S/c1-7(2,13(4)11)5-9-12-6(10)8-3/h5H,1-4H3,(H,8,10)

InChI Key

BXPMAGSOWXBZHS-UHFFFAOYSA-N

SMILES

CC(C)(C=NOC(=O)NC)S(=O)C

Solubility

Soluble in DMSO

Synonyms

aldicarb sulfoxide, propionaldehyde, 2-methyl-2-(methylsulfinyl)-, O-(methylcarbamoyl)oxime, Temik sulfoxide

Canonical SMILES

CC(C)(C=NOC(=O)NC)S(=O)C

Isomeric SMILES

CC(C)(/C=N/OC(=O)NC)S(=O)C

Description

The exact mass of the compound Aldicarb sulfoxide is 206.0725 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.
  • Understanding Toxicity

    Since Aldicarb sulfoxide is a breakdown product of Aldicarb, research into its properties helps scientists understand the overall toxicological profile of the parent compound. This knowledge is crucial for risk assessment of past environmental contamination and potential human exposure. Source: Subchronic oral toxicity study of Aldicarb sulfoxide in Sprague-Dawley rats:

  • Environmental Fate

    Research on Aldicarb sulfoxide's persistence and breakdown pathways in the environment helps scientists predict its behavior in soil and water. This information is crucial for understanding potential contamination risks and developing strategies for bioremediation.

  • Comparative Studies

    Aldicarb sulfoxide serves as a benchmark for studying the toxicity and environmental impact of other carbamate insecticides. By comparing its properties to newer compounds, researchers can develop safer and more environmentally friendly alternatives.

  • Acetylcholinesterase Inhibition

    Aldicarb sulfoxide, like its parent compound, is an acetylcholinesterase inhibitor. Research into this mechanism of action helps scientists understand the effects of other cholinergic insecticides and develop antidotes for poisoning.

Aldicarb sulfoxide is a chemical compound derived from aldicarb, a carbamate insecticide primarily used for controlling nematodes and various pests in crops. It is classified as a highly toxic substance, particularly noted for its potency as an acetylcholinesterase inhibitor. Aldicarb itself is known to undergo rapid oxidation to form aldicarb sulfoxide, which is considered more toxic than the parent compound. This transformation occurs readily in various environmental conditions, making aldicarb sulfoxide a significant concern in agricultural practices and environmental health .

Aldicarb sulfoxide is formed through the oxidation of aldicarb, which can be catalyzed by various environmental factors. The primary reactions include:

  • Oxidation: Aldicarb is oxidized to aldicarb sulfoxide and further to aldicarb sulfone. The conversion rate can vary, with approximately 48% of aldicarb converting to sulfoxide within seven days under certain soil conditions .
  • Hydrolysis: Aldicarb can also undergo hydrolysis, leading to the formation of non-toxic metabolites such as aldicarb oximes and nitriles. The rate of hydrolysis is pH-dependent, with faster rates observed in alkaline conditions .

These reactions highlight the compound's instability and its potential for environmental contamination.

Aldicarb sulfoxide exhibits significant biological activity, primarily through its mechanism as an acetylcholinesterase inhibitor. This inhibition leads to the accumulation of acetylcholine at synaptic clefts, causing overstimulation of cholinergic receptors. The biological effects include:

  • Toxicity: It is recognized as one of the most toxic pesticides, with acute toxicity levels (LD50) in mammals generally below 1 mg/kg body weight. Symptoms of exposure can include weakness, nausea, respiratory failure, and potentially death due to paralysis of the respiratory system .
  • Metabolism: In mammals, aldicarb sulfoxide is rapidly absorbed and metabolized. Studies have shown that it can be detected in various tissues following exposure, indicating its systemic distribution and potential for bioaccumulation .

The synthesis of aldicarb sulfoxide typically involves the oxidation of aldicarb using various oxidizing agents. Common methods include:

  • Chemical Oxidation: Utilizing agents such as hydrogen peroxide or peracetic acid to facilitate the conversion from aldicarb to aldicarb sulfoxide.
  • Biological Oxidation: Some studies suggest that microbial metabolism may also play a role in the oxidation process under specific environmental conditions .

These methods reflect the compound's versatility and highlight the importance of understanding its degradation pathways in agricultural contexts.

Aldicarb sulfoxide primarily serves as an intermediate in the degradation pathway of aldicarb but also has implications in various applications:

  • Pesticide Efficacy: Due to its increased potency compared to aldicarb, it contributes to pest control effectiveness against nematodes and other agricultural pests.
  • Research Tool: It is used in scientific research to study cholinergic neurotransmission due to its potent inhibitory effects on acetylcholinesterase .

Interaction studies involving aldicarb sulfoxide focus on its effects on biological systems and potential interactions with other chemicals:

  • Cholinergic System: Research indicates that aldicarb sulfoxide significantly affects cholinergic neurotransmission, making it a valuable tool for studying related disorders .
  • Environmental Impact: Studies have shown that aldicarb sulfoxide can persist in soil and water systems, raising concerns about its ecological effects and potential bioaccumulation in food chains .

Understanding these interactions is crucial for assessing risks associated with its use.

Aldicarb sulfoxide shares structural and functional similarities with several other compounds. Here are some notable comparisons:

CompoundStructure SimilarityBiological ActivityToxicity Level
AldicarbParent compoundAcetylcholinesterase inhibitorExtremely high
Aldicarb sulfoneOxidation productAcetylcholinesterase inhibitorHigh
CarbofuranCarbamate structureAcetylcholinesterase inhibitorModerate
MethomylCarbamate structureAcetylcholinesterase inhibitorHigh

Uniqueness of Aldicarb Sulfoxide

Aldicarb sulfoxide is unique due to its rapid formation from aldicarb and its heightened toxicity compared to both its parent compound and other similar carbamates. Its specific mechanism of action as a potent cholinesterase inhibitor distinguishes it from other compounds within the same class.

Metabolic Formation from Aldicarb in Biological Systems

Aldicarb is oxidised in living organisms by microsomal flavin-containing mono-oxygenases, converting the thioether group to the sulfoxide. Oxidation proceeds rapidly in mammalian liver and kidney preparations, with maximal reaction velocities ranging from 5.41 to 39.51 micromoles per minute per milligram of microsomal protein and Michaelis constants between 184 and 1050 micromoles [1] [2]. Similar enzymatic formation occurs in fish: rainbow trout liver microsomes convert aldicarb to the sulfoxide with a Michaelis constant of 46.7 micromoles and a velocity of 0.216 nanomoles per minute per milligram [3]. Environmental variables modulate this pathway; increasing ambient salinity up-regulates flavin-containing mono-oxygenase expression in Japanese medaka, producing a nine-fold rise in sulfoxide generation and markedly potentiating acetylcholinesterase inhibition [4].

Biological matrixEnzyme systemMaximal velocityMichaelis constantSource
Rat liver microsomesFlavin-containing mono-oxygenase5.41 µmol min⁻¹ mg⁻¹184 µM5
Rat kidney microsomesFlavin-containing mono-oxygenase39.51 µmol min⁻¹ mg⁻¹1050 µM5
Rat lung microsomesFlavin-containing mono-oxygenase2.45 µmol min⁻¹ mg⁻¹188 µM5
Mouse liver microsomesFlavin-containing mono-oxygenase710 nmol min⁻¹ mg⁻¹196 µM5
Mouse kidney microsomesFlavin-containing mono-oxygenase830 nmol min⁻¹ mg⁻¹385 µM5
Rainbow trout liverFlavin-containing mono-oxygenase0.216 nmol min⁻¹ mg⁻¹46.7 µM26
Japanese medaka (high salinity)Flavin-containing mono-oxygenaseNine-fold increase vs. freshwaterNot stated7

Abiotic Oxidation Mechanisms in Soil and Water

Outside biological systems, aldicarb sulphoxidation is driven by chemical and microbially mediated oxidation of the thioether. Sandy loam soils with moderate moisture rapidly oxidise the parent compound, with aldicarb sulfoxide and aldicarb sulfone constituting up to seventy-three percent of the applied residue within four to eight weeks [5] [6]. Under anaerobic sub-soil conditions rich in reduced iron, conversion accelerates further: half-lives of a few weeks have been measured, whereas in oxygenated aquifer sands the same transformation may take one to three years [7]. In saturated zone microcosms amended with glucose, aldicarb sulfoxide itself can be reductively back-converted to the parent compound, illustrating redox-dependent reversibility [8].

Environmental settingDominant reactionHalf-life rangeGoverning factorsSource
Aerated surface soilChemical + microbial oxidation0.3–3.5 monthsTexture, temperature, moisture6
Anaerobic sub-soilChemical oxidationWeeksLow redox potential8
Aerobic sub-soilChemical oxidation1–3 yearsLimited microbiota8
Sandy aquifer (laboratory)Reductive conversion to aldicarb62–1300 daysAdded organic carbon9
Clay soil, pH 5.4Oxidation + hydrolysis28 daysAcidic pH, field moisture6
Clay soil, pH 7.8Slow oxidation> 54 daysAlkaline pH, dryness6

Hydrolysis Kinetics under Variable Hydrogen-Ion Activity

Aldicarb sulfoxide retains the carbamate ester bond and undergoes alkaline- and acid-catalysed hydrolysis. Laboratory studies show extreme pH sensitivity: at hydrogen-ion activity (pH) 9 and twenty-five degrees Celsius the half-life is 2.3 days, whereas at neutral conditions only six percent of the compound degrades over thirty days [9]. Under mildly acidic conditions (pH 5) the half-life extends to almost five hundred days [9]. Temperature decreases also retard hydrolysis; at five degrees Celsius the half-life at pH 9 lengthens to thirty-two days [9]. Second-order base-catalysed rate constants of forty litre mole⁻¹ minute⁻¹ have been reported, confirming the sulfoxide is more labile than the parent carbamate but less so than the corresponding sulfone [10].

Hydrogen-ion activity (pH)Half-life at 25 °CTemperature effectReference
5495 daysNot examined10
763 daysNot examined10
92.3 days32 days at 5 °C10
7 (30-day observation)6% loss10
Base catalysis (kinetic study)Second-order constant 40.3 L mol⁻¹ min⁻¹Activation energy 15.2 kcal mol⁻¹22

Photolytic Degradation Pathways

Direct solar photolysis is a secondary route for environmental dissipation. Simulated sunlight (twelve-hour light–dark cycle) yielded a half-life of one hundred twenty-three days for aldicarb sulfoxide in clear water [9]. Nevertheless, heterogeneous photocatalysis markedly enhances breakdown: titanium dioxide-coated nanofibres convert the sulfoxide to 2-propenal-2-methyl O-[(methylamino)carbonyl]oxime via sulfoxide bond cleavage, as confirmed by liquid chromatography–mass spectrometry [11]. In distilled water irradiated with broad-spectrum ultraviolet lamps, the major photoproduct detected was aldicarb sulfoxide itself, arising from rapid oxidation of the parent compound; continued irradiation slowly yielded nitrile and oxime derivatives [12]. Photo-generated hydroxyl radicals in the troposphere are estimated to destroy vapour-phase aldicarb sulfoxide in less than six hours, but atmospheric loss is limited by adsorption to particulate matter [13] [6].

Irradiation systemMediumObserved half-lifePrincipal photoproductsSource
Xenon arc lamp, distilled waterAqueous, neutral123 daysOxime, nitrile derivatives10
High-pressure mercury lamp, pond waterAqueous, natural organic matterMajor product: sulfoxide23
Titanium dioxide photocatalysisAqueous suspensionRapid (< 6 h)2-propenal oxime11
Atmospheric hydroxyl radical oxidationGas phase0.24 days (modelled)Mineralised products14

Key Research Findings

  • Flavin-containing mono-oxygenase enzymes are the principal catalysts of sulfoxide formation in mammals and fish, showing tissue- and species-specific kinetic parameters [1] [3].
  • Abiotic oxidation dominates in oxygenated soils; however, under reducing sub-soil conditions the sulfoxide may reconvert to aldicarb, prolonging environmental persistence [7] [8].
  • Hydrolysis is strongly base-catalysed, with half-lives shrinking from months at neutral hydrogen-ion activity to days at alkaline conditions; temperature further modulates these rates [9] [10].
  • Direct sunlight contributes modestly to dissipation, but semiconductor-mediated photocatalysis and atmospheric hydroxyl radicals accelerate degradation in surface waters and air respectively [11] [6].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

206.07251349 g/mol

Monoisotopic Mass

206.07251349 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5X736K018B

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.00e-04 mmHg

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

1646-87-3

Metabolism Metabolites

The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)

Wikipedia

Z-isomeraldicarb sulfoxide

Use Classification

Transformation products

Dates

Modify: 2023-08-15
1: Ding K, Xu W, Li K, Guo L, Sun J. [Dynamic behavior of aldicarb and its metabolites in cabbage by liquid chromatography-tandem mass spectrometry]. Se Pu. 2016 Feb;34(2):165-9. Chinese. PubMed PMID: 27382721.
2: de Siqueira A, Salvagni FA, Yoshida AS, Gonçalves-Junior V, Calefi AS, Fukushima AR, Spinosa Hde S, Maiorka PC. Poisoning of cats and dogs by the carbamate pesticides aldicarb and carbofuran. Res Vet Sci. 2015 Oct;102:142-9. doi: 10.1016/j.rvsc.2015.08.006. Epub 2015 Aug 10. PubMed PMID: 26412534.
3: Oliveira FA, Reis LP, Soto-Blanco B, Melo MM. Pesticides residues in the Prochilodus costatus (Valenciennes, 1850) fish caught in the São Francisco River, Brazil. J Environ Sci Health B. 2015;50(6):398-405. doi: 10.1080/03601234.2015.1011946. PubMed PMID: 25844860.
4: Ma L, Jia L, Zhou X, Liu Y, Fan X, Pan C. [Analysis of aldicarb and its metabolites in ginger using ultra performance liquid chromatography-tandem mass spectrometry coupled with multiplug filtration clean up with multiwalled carbon nanotubes]. Se Pu. 2014 Jun;32(6):635-9. Chinese. PubMed PMID: 25269263.
5: Yang X, Li P, Zhao Y, Wu Y. [Determination of aldicarb and its metabolites in peanuts by high performance liquid chromatography-linear ion trap triple stage mass spectrometry]. Se Pu. 2012 Mar;30(3):309-13. Chinese. PubMed PMID: 22715699.
6: Bucaretchi F, Prado CC, Branco MM, Soubhia P, Metta GM, Mello SM, de Capitani EM, Lanaro R, Hyslop S, Costa JL, Fernandes LC, Vieira RJ. Poisoning by illegal rodenticides containing acetylcholinesterase inhibitors (chumbinho): a prospective case series. Clin Toxicol (Phila). 2012 Jan;50(1):44-51. doi: 10.3109/15563650.2011.639715. Epub 2011 Dec 19. PubMed PMID: 22175788.
7: Maggio RM, Damiani PC, Olivieri AC. Multivariate curve-resolution analysis of pesticides in water samples from liquid chromatographic-diode array data. Talanta. 2011 Jan 30;83(4):1173-80. doi: 10.1016/j.talanta.2010.06.059. Epub 2010 Jul 24. PubMed PMID: 21215852.
8: Moore DR, Thompson RP, Rodney SI, Fischer D, Ramanarayanan T, Hall T. Refined aquatic risk assessment for aldicarb in the United States. Integr Environ Assess Manag. 2010 Jan;6(1):102-18. doi: 10.1897/IEAM_2009-024.1. PubMed PMID: 20821677.
9: Lu H, Lin Y, Wilson PC. Organic-solvent-free extraction method for determination of carbamate and carbamoyloxime pesticides in soil and sediment samples. Bull Environ Contam Toxicol. 2009 Nov;83(5):621-5. doi: 10.1007/s00128-009-9873-7. PubMed PMID: 19771381.
10: Pelekis M, Emond C. Physiological modeling and derivation of the rat to human toxicokinetic uncertainty factor for the carbamate pesticide aldicarb. Environ Toxicol Pharmacol. 2009 Sep;28(2):179-91. doi: 10.1016/j.etap.2009.04.002. Epub 2009 Apr 11. PubMed PMID: 21784001.
11: Dixit V, Tewari JC, Obendorf SK. Identification of degraded products of aldicarb due to the catalytic behavior of titanium dioxide/polyacrylonitrile nanofiber. J Chromatogr A. 2009 Sep 4;1216(36):6394-9. doi: 10.1016/j.chroma.2009.07.031. Epub 2009 Jul 21. PubMed PMID: 19651412.
12: Totti S, Fernández M, Ghini S, Picó Y, Fini F, Mañes J, Girotti S. Application of matrix solid phase dispersion to the determination of imidacloprid, carbaryl, aldicarb, and their main metabolites in honeybees by liquid chromatography-mass spectrometry detection. Talanta. 2006 May 15;69(3):724-9. doi: 10.1016/j.talanta.2005.11.012. Epub 2005 Dec 20. PubMed PMID: 18970629.
13: Maran E, Fernández M, Barbieri P, Font G, Ruiz MJ. Effects of four carbamate compounds on antioxidant parameters. Ecotoxicol Environ Saf. 2009 Mar;72(3):922-30. doi: 10.1016/j.ecoenv.2008.01.018. Epub 2008 Mar 6. PubMed PMID: 18328561.
14: Fukazawa T, Kobayashi T, Tokairin S, Chimi K, Maruyama T, Yanagita T. [Behavior of N-methylcarbamate pesticides during refinement processing of edible oils]. J Oleo Sci. 2007;56(2):65-71. Japanese. PubMed PMID: 17898465.
15: Jones RL, Allen R. Summary of potable well monitoring conducted for aldicarb and its metabolites in the United States in 2005. Environ Toxicol Chem. 2007 Jul;26(7):1355-60. PubMed PMID: 17665674.
16: Wang J, Wotherspoon D. Determination of pesticides in apples by liquid chromatography with electrospray ionization tandem mass spectrometry and estimation of measurement uncertainty. J AOAC Int. 2007 Mar-Apr;90(2):550-67. PubMed PMID: 17474525.
17: Leandro CC, Hancock P, Fussell RJ, Keely BJ. Ultra-performance liquid chromatography for the determination of pesticide residues in foods by tandem quadrupole mass spectrometry with polarity switching. J Chromatogr A. 2007 Mar 16;1144(2):161-9. Epub 2007 Jan 13. PubMed PMID: 17303144.
18: Küster E, Altenburger R. Suborganismic and organismic effects of aldicarb and its metabolite aldicarb-sulfoxide to the zebrafish embryo (Danio rerio). Chemosphere. 2007 Jun;68(4):751-60. Epub 2007 Feb 9. PubMed PMID: 17292441.
19: Sinclair CJ, Boxall AB, Parsons SA, Thomas MR. Prioritization of pesticide environmental transformation products in drinking water supplies. Environ Sci Technol. 2006 Dec 1;40(23):7283-9. PubMed PMID: 17180979.
20: Rawn DF, Roscoe V, Trelka R, Hanson C, Krakalovich T, Dabeka RW. N-methyl carbamate pesticide residues in conventional and organic infant foods available on the Canadian retail market, 2001-03. Food Addit Contam. 2006 Jul;23(7):651-9. PubMed PMID: 16751141.

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